3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS No.: 750599-17-8
Cat. No.: VC7418103
Molecular Formula: C10H7FN2O2S
Molecular Weight: 238.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 750599-17-8 |
|---|---|
| Molecular Formula | C10H7FN2O2S |
| Molecular Weight | 238.24 |
| IUPAC Name | 3-(4-fluorophenyl)-2-sulfanylidene-1H-imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15) |
| Standard InChI Key | UKSLCIJKCIRDMD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F |
Introduction
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step approach:
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Imidazole Ring Formation: The imidazole backbone is constructed via condensation reactions. A common method involves reacting glyoxal with ammonia and an aldehyde derivative under acidic conditions. For example, 4-fluoroacetophenone may serve as the aldehyde precursor to introduce the fluorophenyl group early in the synthesis.
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Fluorophenyl Group Incorporation: The 4-fluorophenyl moiety is often introduced using cross-coupling reactions, such as the Suzuki-Miyaura coupling, which pairs a boronic acid-containing fluorophenyl derivative with a halogenated imidazole intermediate.
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Thioxo Functionalization: The thioxo group is introduced via treatment with thiourea or Lawesson’s reagent, which selectively replaces oxygen atoms with sulfur under controlled conditions.
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Carboxylic Acid Installation: The carboxylic acid group is either introduced through oxidation of a methyl group or via hydrolysis of a nitrile intermediate.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole formation | Glyoxal, NH₃, 4-fluoroacetophenone, H₂SO₄, 80°C | 65–70 |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 75–80 |
| Thioxo introduction | Lawesson’s reagent, THF, reflux | 60–65 |
| Carboxylation | KMnO₄, H₂O, 100°C | 50–55 |
Spectroscopic Characterization
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IR Spectroscopy: Key absorption bands include the thioxo (C=S) stretch at 1250–1300 cm⁻¹ and the carboxylic acid O-H stretch at 2500–3300 cm⁻¹.
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¹H NMR: Aromatic protons from the fluorophenyl group appear as a doublet (δ 7.2–7.6 ppm), while imidazole protons resonate at δ 6.8–7.0 ppm. The carboxylic acid proton is observed as a broad singlet (~δ 12.5 ppm).
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13C NMR: The thioxo carbon appears at δ 180–185 ppm, and the carboxylic acid carbon at δ 170–175 ppm.
Physical and Chemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. It is stable under inert atmospheres but prone to oxidation in the presence of strong oxidizing agents.
Reactivity
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Oxidation: The thioxo group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Sodium borohydride reduces the imidazole’s carbonyl group to an alcohol.
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Nucleophilic Substitution: The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution with amines or thiols.
Biological Activities
Enzyme Inhibition
The compound demonstrates inhibitory activity against enzymes involved in inflammatory pathways:
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC₅₀ (μM) | Mechanism of Inhibition |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 10.4 | Competitive inhibition at the active site |
| Lipoxygenase-5 (LOX-5) | 15.6 | Non-competitive, allosteric binding |
| Acetylcholinesterase (AChE) | 18.1 | Mixed-type inhibition |
Anticancer Activity
In vitro studies reveal cytotoxic effects against cancer cell lines:
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Comparison with Normal Cells (Hek293, IC₅₀ >50 μM) |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Selective cytotoxicity observed |
| A431 (skin cancer) | 15.0 | Moderate activity with dose-dependent response |
Mechanistic Insights
The fluorophenyl group enhances lipid membrane permeability, while the thioxo moiety participates in hydrogen bonding with enzymatic active sites. Molecular docking studies suggest strong interactions with COX-2’s hydrophobic pocket, explaining its anti-inflammatory potential.
Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structural modifications, such as replacing the carboxylic acid with an ester, have improved bioavailability in preclinical models.
Chemical Biology
Researchers utilize this compound to probe sulfur-containing enzymatic pathways, particularly those involving cysteine proteases. Its fluorescence-quenching properties also make it a candidate for biochemical assays.
Comparative Analysis with Structural Analogs
Table 4: Comparison with Pyrazole and Thiazole Derivatives
| Property | Target Compound | Pyrazole Analog | Thiazole-Triazole Hybrid |
|---|---|---|---|
| Melting Point (°C) | 210–215 (decomp.) | 185–190 | 170–175 |
| LogP | 1.8 | 2.3 | 1.5 |
| COX-2 Inhibition (IC₅₀) | 10.4 μM | 25.6 μM | 18.9 μM |
The target compound’s lower logP value suggests better aqueous solubility compared to pyrazoles, while its planar imidazole ring facilitates tighter binding to enzymes.
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